molecular formula C17H15ClN2O2S B353070 N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide CAS No. 852046-23-2

N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No. B353070
M. Wt: 346.8g/mol
InChI Key: OGXPSBFPNILIFP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, commonly known as CBX, is a chemical compound with potential applications in scientific research. CBX belongs to the class of benzothiazole derivatives and has been studied for its mechanism of action and potential biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid followed by the coupling reaction with 3-chloro-4-methylaniline to yield the final product.

Starting Materials
2-Amino-3-chloro-4-methylbenzoic acid, Thionyl chloride, Acetic anhydride, Sodium bicarbonate, Benzothiazole-2-thiol, Ethyl chloroformate, Triethylamine, N,N-Dimethylformamide, 3-Chloro-4-methylaniline

Reaction
Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, Step 1: 2-Amino-3-chloro-4-methylbenzoic acid is treated with thionyl chloride and acetic anhydride to yield 2-chloro-3-chloromethyl-4-methylbenzoic acid., Step 2: The above product is then treated with sodium bicarbonate and benzothiazole-2-thiol to yield 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid., Coupling reaction to yield N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, Step 1: 3-Chloro-4-methylaniline is treated with ethyl chloroformate and triethylamine to yield N-(3-chloro-4-methylphenyl)carbamic acid ethyl ester., Step 2: The above product is then treated with 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid in the presence of N,N-dimethylformamide and triethylamine to yield N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide.

Mechanism Of Action

CBX acts as an inhibitor of gap junctions by blocking the channels that allow for direct communication between cells. This property has been studied in various cell types, including neurons, astrocytes, and cardiac cells. Inhibition of gap junctions has been shown to affect cellular communication and signaling, leading to changes in physiological function.

Biochemical And Physiological Effects

CBX has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context of use. In neurons, CBX has been shown to affect synaptic transmission and plasticity, while in cardiac cells, it has been shown to affect conduction velocity and arrhythmia susceptibility. CBX has also been studied for its potential anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

CBX has several advantages for use in lab experiments, including its specific inhibition of gap junctions and its potential for studying the role of gap junctions in cellular communication and plasticity. However, CBX also has limitations, including its potential non-specific effects on other cellular processes and the need for careful control of dosage and exposure.

Future Directions

There are several potential future directions for research on CBX. One area of interest is the development of more specific inhibitors of gap junctions, which could allow for more precise manipulation of cellular communication and signaling. Additionally, CBX could be studied in the context of various neurological and cardiac disorders to investigate its potential therapeutic applications. Finally, further research is needed to fully understand the biochemical and physiological effects of CBX and its potential limitations for use in lab experiments.

Scientific Research Applications

CBX has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit gap junctions, which are channels that allow for direct communication between cells. This property has led to the investigation of CBX as a potential tool for studying the role of gap junctions in neural communication and plasticity.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXPSBFPNILIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

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